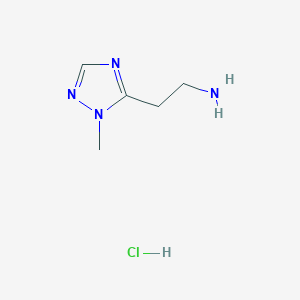
3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile hydrochloride
Overview
Description
3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile hydrochloride, also known as MPPC hydrochloride, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various areas.
Scientific Research Applications
Synthesis and Antimicrobial Activities
One stream of research focuses on the facile synthesis and characterization of novel heterocyclic derivatives, such as 1,4-bis(3,5-dialkyl-4H-1,2,4-triazol-4-yl)benzene and 5-aryltriaz-1-en-1-yl-1-phenyl-1H-pyrazole-4-carbonitrile, and their evaluation as antimicrobial agents. These compounds are synthesized through reactions involving 5-aminopyrazol-4-carbonitrile and aryl diazonium chlorides or other pathways, showing potential antimicrobial properties (Al‐Azmi & Mahmoud, 2020).
Biological Activity and Cytotoxicity
Another area of interest is the synthesis of fused pyrazolo[1,5-a]pyrimidine derivatives from 5-aminopyrazole, incorporated with various substituents, and the study of their antibacterial, antifungal activities, and cytotoxicity against cancer cells. This highlights the potential of such compounds in medical research and drug development (Al-Adiwish et al., 2017).
Corrosion Inhibition
Moreover, pyrazine derivatives have been investigated for their application in corrosion inhibition. Studies on pyranopyrazole derivatives for mild steel in HCl solution demonstrate the effectiveness of these compounds as corrosion inhibitors, a valuable property for industrial applications (Yadav et al., 2016).
Hydrophobicity Studies
Research on pyrazine rings' substituents' hydrophobicity constants derived from RP-HPLC studies sheds light on their physicochemical properties. These findings contribute to understanding the physicochemical properties of biologically active pyrazines, which is crucial for the design of new drugs and materials (Kučerová-Chlupáčová et al., 2008).
Novel Heterocycles Synthesis
The development of a catalyst-free combinatorial library of novel heterocyclic derivatives, such as 2-amino-4-(5-hydroxy-3-methyl-1H-pyrazol-4-yl)-4H-chromene-3-carbonitrile, demonstrates innovative approaches to synthesizing complex molecules with potential biological activities (Kumaravel & Vasuki, 2009).
properties
IUPAC Name |
3-(3-methylpiperazin-1-yl)pyrazine-2-carbonitrile;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N5.ClH/c1-8-7-15(5-4-12-8)10-9(6-11)13-2-3-14-10;/h2-3,8,12H,4-5,7H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GAOUFCAISWXUIM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=NC=CN=C2C#N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14ClN5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.70 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Methylpiperazin-1-yl)pyrazine-2-carbonitrile hydrochloride | |
CAS RN |
1384428-66-3 | |
| Record name | 2-Pyrazinecarbonitrile, 3-(3-methyl-1-piperazinyl)-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1384428-66-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-Methyl-3-[2-(methylamino)ethyl]urea hydrochloride](/img/structure/B1433015.png)




![3-Oxaspiro[5.5]undecan-9-amine hydrochloride](/img/structure/B1433021.png)

![4-[(4-Methoxyphenyl)methyl]azetidin-2-one](/img/structure/B1433029.png)
![2-[(4-Methoxyphenyl)methyl]azetidine](/img/structure/B1433030.png)
![[6-(trifluoromethyl)-5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl]methanamine dihydrochloride](/img/structure/B1433033.png)

![1-[4-(Trifluoromethyl)phenyl]pent-4-en-1-amine](/img/structure/B1433036.png)
![4-Oxaspiro[bicyclo[3.2.0]heptane-6,1'-cyclobutane]-7-ol](/img/structure/B1433037.png)